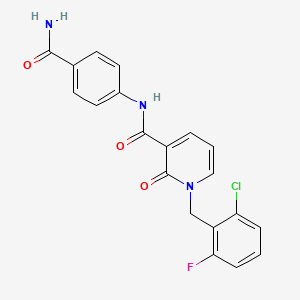

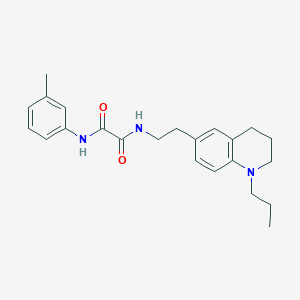

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide” appears to be a chemical compound, but specific details about its structure and properties are not readily available1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound1.

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched.Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the sources I searched.Aplicaciones Científicas De Investigación

Progress in Tetrahydroquinoline Chemistry

Tetrahydroquinoline is a crucial nitrogen heterocycle, widespread in nature and prevalent in numerous pharmacologically active compounds. Recent advancements in the chemistry of tetrahydroquinolines have focused on synthesis methods, showcasing its importance in creating new molecules with potential applications in various scientific research fields, including medicinal chemistry and drug discovery (Muthukrishnan, Sridharan, & Menéndez, 2019).

Application in Total Synthesis of Natural Products

Tetrahydroisoquinolines serve as the core structure for a plethora of natural products, predominantly alkaloids. The asymmetric Pictet–Spengler Reaction (PSR) has been utilized in the total synthesis of natural products, including alkaloids, due to its significant biological properties. This highlights the compound's utility in synthesizing complex molecules with biological relevance, thereby contributing to drug development and the understanding of biological systems (Heravi, Zadsirjan, & Malmir, 2018).

Physicochemical Evaluation and Pharmacological Activity

A study involving derivatives based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline tested their physicochemical properties and pharmacological activities. The research aimed to explore their potential in pharmacological applications, specifically targeting ocular hypotensive action. Among the derivatives, one compound showed statistically significant potent activity, emphasizing the compound's relevance in developing therapeutics for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Synthesis and Antimicrobial Activity

Research focused on the synthesis of novel compounds containing the tetrahydroquinoline structure has shown promising results in antimicrobial activity. This includes the creation of compounds with significant inhibition of bacterial and fungal growth, underlining the compound's utility in discovering new antimicrobial agents. Such studies contribute to the ongoing search for new treatments against resistant microbial strains, addressing a critical need in public health (Ahmed et al., 2006).

Safety And Hazards

Direcciones Futuras

The future directions for research or applications of this compound are not documented in the sources I searched1.

Propiedades

IUPAC Name |

N'-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-3-13-26-14-5-7-19-16-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-8-4-6-17(2)15-20/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAURQWOOLRUZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)

![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)

![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)

![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)

methanone](/img/structure/B2658854.png)

![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)